molecular formula C22H24N2O2 B7704703 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide

Cat. No. B7704703
M. Wt: 348.4 g/mol
InChI Key: RMACBCLPKXSKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide, also known as HM-3, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. HM-3 belongs to the class of quinoline-based compounds, which have shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide can induce apoptosis, inhibit cell growth and proliferation, and inhibit the formation of blood vessels that supply nutrients to tumors. In Alzheimer's and Parkinson's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are implicated in the pathogenesis of these diseases. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is its potent anti-cancer properties, which make it a promising candidate for the development of cancer therapeutics. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has shown potential in the treatment of Alzheimer's and Parkinson's disease, which are major public health concerns. However, there are also some limitations to the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in lab experiments. For example, the synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is not fully understood, which makes it difficult to predict its effects in different biological systems.

Future Directions

There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide. One area of research is the development of more efficient and cost-effective synthesis methods for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide. Another area of research is the elucidation of the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide, which could lead to the development of more targeted and effective therapies. Additionally, further research is needed to explore the potential therapeutic applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in other diseases, such as inflammatory disorders and autoimmune diseases. Finally, the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide derivatives with improved pharmacological properties could lead to the development of more effective and safe therapies.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide involves a multi-step process, which begins with the reaction of 2-methyl-N-propylbenzamide with 8-methyl-2-quinolone in the presence of a base catalyst. The resulting intermediate is then treated with hydroxylamine to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is cancer treatment. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has potent anti-cancer properties, and it can induce apoptosis (programmed cell death) in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has shown potential in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are implicated in the pathogenesis of these diseases.

properties

IUPAC Name

2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-4-12-24(22(26)19-11-6-5-8-15(19)2)14-18-13-17-10-7-9-16(3)20(17)23-21(18)25/h5-11,13H,4,12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMACBCLPKXSKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.